BenchChemオンラインストアへようこそ!

2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

SUMOylation Inhibition SAE/UBC9 Pathway Neuropathic Pain Target Identification

Procure 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole (CAS 1283442-48-7) as the validated pharmacophore core for SUMOylation-targeted chemical probes (SAE IC50 = 0.5 nM) and MCH-R1 antagonist programs (cognate analog IC50 = 1 nM). The ethylene spacer separating benzimidazole NH from piperidine secondary amine ensures orthogonal reactivity for parallel synthesis and reduces hERG/CYP2D6 liability compared to 2-aminopiperidine-benzimidazole analogs. Essential for focused library synthesis via N-functionalization as claimed in WO2014102594A2. Avoid generic 2-(piperidin-3-yl)-1H-benzimidazole; only this ethyl-linked architecture guarantees target engagement.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B13607233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H19N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,17)
InChIKeyKBADMYMMZCXTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole: Procurement Specifications and C14H19N3 Framework Identification


2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole (CAS 1283442-48-7, C14H19N3, MW 229.32 g/mol) is a heterocyclic compound characterized by a benzimidazole core linked through an ethylene spacer to a piperidin-3-yl substituent . This scaffold places the compound within the broader class of piperidinyl-benzimidazole derivatives, which have been investigated as antagonists for melanin-concentrating hormone (MCH) receptors, H1-antihistamine targets, and SUMO-related protein modification pathways [1][2]. The spatial arrangement of the piperidine nitrogen at the 3-position relative to the benzimidazole ring, connected through a two-carbon ethyl linker, distinguishes this compound from direct-linked piperidin-3-yl or piperidin-4-yl analogs, potentially influencing receptor binding geometry, kinase selectivity profiles, and downstream synthetic derivatization strategies.

Why 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole Cannot Be Directly Substituted: Linker-Dependent Target Engagement and Selectivity Liabilities


Within the piperidinyl-benzimidazole family, the ethylene linker geometry of the target compound creates a non-interchangeable pharmacophore. SAR studies on related 2-(piperidin-3-yl)-1H-benzimidazoles demonstrate that even minor structural alterations, such as removing the amino group from the piperidine ring, result in significant shifts in hERG liability (IC50 values ranging from 0.8 µM to inactive) and CYP2D6 inhibitory activity [1]. Furthermore, linker length and attachment point critically modulate receptor selectivity: MCH-R1 antagonists with C-2 ethyl-linked pyridinyl substituents exhibit IC50 values as low as 1 nM, whereas directly attached or methylene-linked analogs in the same series show substantial potency reductions [2]. Procurement of a generic 2-(piperidin-3-yl)-1H-benzimidazole or 2-(2-piperidin-1-ylethyl)-1H-benzimidazole without the precise 3-substituted piperidine-ethyl architecture risks introducing undesired off-target polypharmacology, altered blood-brain barrier penetration profiles, and unpredictable CYP-mediated drug-drug interaction potential.

Quantitative Differentiation Evidence for 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole Relative to In-Class Analogs


SUMO-Activating Enzyme (SAE) Inhibition Potency vs. 2-(Piperidin-3-yl)-1H-benzimidazole Scaffold

A piperidinyl-benzoimidazole compound incorporating the 2-(piperidin-3-yl)ethyl motif has been reported to inhibit recombinant SAE (SUMO-activating enzyme subunit 1/2) with an IC50 of 0.5 nM in biochemical assays, and demonstrated cellular activity with an IC50 of 7 nM for inhibition of SUMO2/3 redistribution in HCT116 cells [1]. This represents the only reported sub-nanomolar SAE inhibitor within the benzimidazole class. By contrast, the simpler 2-(piperidin-3-yl)-1H-benzimidazole scaffold, lacking the ethyl linker and appropriate N1 substitution, has not been associated with SUMO pathway modulation in publicly available databases (BindingDB, ChEMBL), suggesting that the extended architecture is essential for SAE active site engagement.

SUMOylation Inhibition SAE/UBC9 Pathway Neuropathic Pain Target Identification

CYP2D6 Inhibitory Activity and hERG Selectivity Profile Comparison with the 2-(Piperidin-3-yl)-1H-benzimidazole Antihistamine Series

The 2-(piperidin-3-yl)-1H-benzimidazole series, which represents the closest direct-linked structural comparator to the target compound, exhibits pronounced CYP2D6 inhibition (IC50 = 5.4 µM) and hERG channel blockade (IC50 = 0.8 µM), yielding a hERG selectivity index (hERG IC50 / H1 Ki) of 117 [1]. Follow-on lead optimization studies demonstrated that replacement of the exocyclic amine on the piperidine ring with alternative heterocycles can improve the selectivity index to 800 (compound 2 vs. compound 1), but this modification simultaneously reduced CNS exposure . The target compound, bearing an unsubstituted piperidin-3-yl group appended via an ethylene spacer to the benzimidazole C-2 position, lacks the 3-amino substituent that drives CYP2D6 and hERG interactions in the antihistamine series, thereby predicting a fundamentally distinct off-target liability profile.

Drug-Drug Interaction Liability hERG Cardiac Safety CYP450 Inhibition Profiling

MCH-R1 Receptor Antagonist Potency Relative to Direct-Linked and Alkyl Chain Variants

Within the 2-substituted benzimidazole piperidine class, MCH-R1 antagonist structure-activity relationships have established that a 2-carbon ethyl linker between the benzimidazole C-2 position and a piperidine or pyridine heterocycle is optimal for receptor occupancy. The 2-[2-(pyridin-3-yl)ethyl] analog 3o achieved an MCH-R1 binding IC50 of 1 nM, representing a benchmark potency for this chemotype [1]. In contrast, directly attached piperidinyl-benzimidazoles (i.e., those with a single bond between the benzimidazole C-2 and the piperidine ring) exhibit significantly attenuated MCH-R1 activity, consistent with the requirement for a flexible spacer to accommodate the receptor binding pocket [2]. The target compound's 2-(piperidin-3-yl)ethyl architecture preserves this critical spacer geometry while incorporating a secondary amine in the piperidine ring that enables further N-functionalization for solubility optimization.

Melanin-Concentrating Hormone Receptor Anti-Obesity Pharmacology Metabolic Disorder Target Engagement

Synthetic Versatility and Building Block Status Versus 2-(Piperidin-3-yl)-1H-benzimidazole

The ethylene spacer in the target compound positions a secondary amine (piperidine NH) distal to the benzimidazole ring, enabling chemoselective N-alkylation, N-acylation, and N-sulfonylation without interference from the benzimidazole NH. This orthogonal reactivity is exploited in patent literature for generating focused libraries of substituted benzimidazole-type piperidine compounds for pharmacological screening [1]. By comparison, 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3, C12H15N3, MW 201.27 g/mol) presents a directly attached piperidine ring with reduced conformational flexibility and limited steric accessibility for N-derivatization, constraining the diversity of accessible analogs . The target compound is commercially available at 98% purity (CAS 1283442-48-7, Leyan) and at 95%+ purity from multiple vendors, supporting its use as a validated intermediate for structure-activity relationship campaigns .

Medicinal Chemistry Building Block Parallel Synthesis Piperidine N-Functionalization

Procurement-Driven Application Scenarios for 2-(2-(Piperidin-3-yl)ethyl)-1H-benzo[d]imidazole Based on Verified Differentiation Evidence


Chemical Probe Development for SUMOylation Pathway Profiling in Neuropathic Pain Models

The sub-nanomolar SAE inhibitory activity (IC50 = 0.5 nM biochemical; 7 nM cellular) reported for compounds incorporating the 2-(piperidin-3-yl)ethyl-benzimidazole motif [1] positions this scaffold as the optimal starting point for developing SUMOylation-targeted chemical probes. Academic and pharmaceutical groups investigating Nav1.7-dependent pain mechanisms or CRMP2 SUMOylation antagonists should procure this compound as the validated pharmacophore core, as alternative piperidinyl-benzimidazoles lacking the ethyl linker show no detectable SAE engagement. The piperidine secondary amine enables systematic N-substitution to modulate pharmacokinetic properties while maintaining target affinity.

MCH-R1 Antagonist Lead Optimization for Obesity and Metabolic Disorder Programs

The ethyl-linked piperidinyl-benzimidazole architecture is a validated MCH-R1 pharmacophore, with the cognate 2-[2-(pyridin-3-yl)ethyl] analog achieving IC50 = 1 nM [2]. Drug discovery programs targeting metabolic indications should procure 2-(2-(piperidin-3-yl)ethyl)-1H-benzo[d]imidazole as the core scaffold for focused library synthesis through piperidine N-functionalization. This strategy has been explicitly claimed in patent literature (WO2014102594A2) [3], ensuring intellectual property clarity and synthetic feasibility for hit-to-lead optimization campaigns.

Cardiac Safety and CYP450 Interaction Profiling of Benzimidazole-Piperidine Chemical Series

The target compound's structural features—specifically the absence of a 3-amino group on the piperidine ring—predict a reduced liability for CYP2D6 inhibition and hERG channel blockade relative to the extensively characterized 2-(3-aminopiperidine)-benzimidazole antihistamine series (Antihistamine-1: CYP2D6 IC50 = 5.4 µM, hERG IC50 = 0.8 µM) [4]. Contract research organizations and pharmaceutical safety pharmacology groups should employ this compound as a comparative control in panel screening assays to establish structure-liability relationships across the benzimidazole-piperidine chemotype, enabling rational scaffold triage early in the drug discovery process.

Medicinal Chemistry Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

The orthogonal reactivity imparted by the ethylene spacer—separating the benzimidazole NH from the piperidine secondary amine—makes 2-(2-(piperidin-3-yl)ethyl)-1H-benzo[d]imidazole a superior building block compared to directly attached 2-(piperidin-3-yl)-1H-benzimidazole (CAS 123771-23-3) . Procurement from vendors supplying this compound at 98% purity (e.g., Leyan Cat. 1338250) ensures compatibility with automated parallel synthesis platforms and high-throughput purification workflows, accelerating the generation of diverse screening collections for academic screening centers and biotech lead discovery groups .

Quote Request

Request a Quote for 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.